molecular formula C19H17Cl2IN2O3 B4083067 2,4-dichloro-N-[4-iodo-2-(oxolan-2-ylmethylcarbamoyl)phenyl]benzamide

2,4-dichloro-N-[4-iodo-2-(oxolan-2-ylmethylcarbamoyl)phenyl]benzamide

Cat. No.: B4083067
M. Wt: 519.2 g/mol
InChI Key: NWFZCUALZSVTNS-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[4-iodo-2-(oxolan-2-ylmethylcarbamoyl)phenyl]benzamide is a complex organic compound characterized by the presence of chlorine, iodine, and oxolane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[4-iodo-2-(oxolan-2-ylmethylcarbamoyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorobenzoyl chloride with 4-iodoaniline to form an intermediate, which is then reacted with oxolane-2-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-[4-iodo-2-(oxolan-2-ylmethylcarbamoyl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

2,4-Dichloro-N-[4-iodo-2-(oxolan-2-ylmethylcarbamoyl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[4-iodo-2-(oxolan-2-ylmethylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-N-[4-iodo-2-(oxolan-2-ylmethylcarbamoyl)phenyl]benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

IUPAC Name

2,4-dichloro-N-[4-iodo-2-(oxolan-2-ylmethylcarbamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2IN2O3/c20-11-3-5-14(16(21)8-11)19(26)24-17-6-4-12(22)9-15(17)18(25)23-10-13-2-1-7-27-13/h3-6,8-9,13H,1-2,7,10H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFZCUALZSVTNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C(C=CC(=C2)I)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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